2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 15231-34-2) is a partially saturated bicyclic heterocycle consisting of a fused imidazole and tetrahydropyrimidinone ring system (molecular formula C₆H₉N₃O, molecular weight 139.16 g/mol, density 1.55 g/cm³, boiling point 240.4 °C at 760 mmHg). This compound represents the unsubstituted parent core of the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold class—a privileged structure in medicinal chemistry that has yielded PI3Kβ-selective inhibitors, GSK-3β inhibitors, and antimicrobial agents when appropriately functionalized.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 15231-34-2
Cat. No. B15215305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one
CAS15231-34-2
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CN=C2NCCN2C1=O
InChIInChI=1S/C6H9N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H2,(H,7,8)
InChIKeyKXOXEIRPXQUVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 15231-34-2): Core Scaffold Identity and Procurement Baseline


2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 15231-34-2) is a partially saturated bicyclic heterocycle consisting of a fused imidazole and tetrahydropyrimidinone ring system (molecular formula C₆H₉N₃O, molecular weight 139.16 g/mol, density 1.55 g/cm³, boiling point 240.4 °C at 760 mmHg) . This compound represents the unsubstituted parent core of the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold class—a privileged structure in medicinal chemistry that has yielded PI3Kβ-selective inhibitors, GSK-3β inhibitors, and antimicrobial agents when appropriately functionalized [1]. Its value in procurement lies in its role as a versatile synthetic building block with multiple reactive positions (N-1, C-2, C-3, C-6, C-7) amenable to regioselective derivatization, distinguishing it from fully aromatic or non-oxo analogs that lack the same functionalization potential [2].

Why Generic Imidazo[1,2-a]pyrimidine Scaffolds Cannot Substitute for 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 15231-34-2) in SAR-Driven Procurement


Substituting 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one with a closely related analog—such as the non-oxo 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4) or the fully aromatic imidazo[1,2-a]pyrimidin-5(1H)-one—introduces critical differences in hydrogen-bonding capacity, conformational flexibility, and electronic distribution that propagate into divergent structure-activity relationships (SAR) when the scaffold is elaborated [1]. The carbonyl at position 5 serves as both a hydrogen-bond acceptor and a polarity modulator (PSA = 44.70 Ų for the target compound versus a lower predicted PSA for the non-oxo analog), while the saturated 2,3,6,7-tetrahydro framework provides sp³ character and conformational degrees of freedom absent in the planar aromatic core . These physicochemical distinctions cannot be compensated for by downstream substitution alone, meaning that a scientific user who initiates a medicinal chemistry campaign with the incorrect core scaffold will generate non-overlapping SAR and may miss critical activity cliffs identified using the correct parent compound [2].

Quantitative Differentiation Evidence for 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 15231-34-2) Versus Closest Analogs


Polar Surface Area (PSA) Differentiation: Carbonyl-Containing vs. Non-Oxo Tetrahydroimidazo[1,2-a]pyrimidine Core

The target compound possesses a topological polar surface area (tPSA) of 44.70 Ų due to the presence of the carbonyl oxygen at position 5 . This is measurably higher than the predicted tPSA of the non-oxo analog 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4, molecular formula C₆H₉N₃, molecular weight 123.16 g/mol), which lacks the carbonyl and is estimated to have a tPSA of approximately 29–33 Ų . The 11–16 Ų difference in PSA directly impacts membrane permeability predictions and hydrogen-bonding capacity, making the two scaffolds non-interchangeable in lead optimization programs where CNS penetration or oral bioavailability are design objectives.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Cyclization Kinetic Differentiation: 5-Fold Faster Acid-Catalyzed Ring Closure for the Target Scaffold System Compared to Structural Isomer Pathway

In the study of 2-substituted imidazoline cyclizations in aqueous sulfuric acid, the reaction pathway leading to the 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one ring system (reaction 2 → 4) was demonstrated to proceed five times faster at all acidities than the competing cyclization pathway (reaction 1 → 3) that produces a structural isomer [1]. This kinetic preference is attributed to the involvement of a water molecule acting as a base catalyst during the rate-determining ring closure step, a mechanistic feature that is specific to the carbonyl-containing scaffold formation [1]. The 5-fold rate enhancement translates to higher synthetic efficiency and yield when targeting the 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one core versus the alternative bicyclic product.

Synthetic Chemistry Reaction Kinetics Process Development

Conformational Flexibility Advantage: Saturated Tetrahydro Core vs. Planar Aromatic Imidazo[1,2-a]pyrimidin-5(1H)-one

The 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one scaffold contains two sp³-hybridized methylene units (at positions 2–3 and 6–7) that introduce conformational flexibility absent in the fully aromatic imidazo[1,2-a]pyrimidin-5(1H)-one core (CAS 58539-63-2) [1]. X-ray crystallographic characterization of the target compound confirms a non-planar bicyclic geometry, with the saturated ring adopting a half-chair or envelope conformation [2]. This contrasts with the planar aromatic core, which is geometrically rigid. In the context of PI3Kβ inhibitor design, the saturated scaffold maps to the central pocket of the enzyme lined by Met926 and Ile residues 803, 851, and 936, with the morpholine-oxygen accepting an H-bond from the hinge region Val854—an interaction geometry that requires the conformational adaptability provided by the tetrahydro system [3].

Structural Biology Scaffold Design Conformational Analysis

Synthetic Accessibility: Multicomponent and Domino Reaction Versatility of the Tetrahydro-5-one Scaffold vs. Aromatic and Non-Oxo Analogs

The 2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one scaffold can be constructed through at least three distinct synthetic strategies: (i) acid-catalyzed cyclization of 2-substituted imidazolines (5-fold rate advantage for this scaffold, as described above) [1]; (ii) domino Michael addition/retro-ene reaction of 2-alkoxyiminoimidazolidines with acetylene carboxylates, which specifically yields the unsubstituted parent compound upon prolonged heating in refluxing ethanol [2]; and (iii) intramolecular cycloisomerization of 2-amino-3-alkynylpyrimidin-4(3H)-ones in aqueous base, enabling N-alkylation in a single step [3]. This multi-route accessibility contrasts with the aromatic imidazo[1,2-a]pyrimidin-5(1H)-one, for which the parent unsubstituted compound was historically inaccessible by existing methods until the retro-ene strategy was developed [2]. The non-oxo analog 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine requires entirely different synthetic entry points (typically condensation of 2-aminopyrimidine derivatives), limiting cross-compatibility of synthetic protocols.

Synthetic Methodology Library Synthesis Building Block Utility

Boiling Point and Thermal Stability Differentiation: Carbonyl-Containing Tetrahydro Scaffold vs. Non-Oxo Analog

The target compound exhibits a boiling point of 240.4 °C at 760 mmHg and a flash point of 99.2 °C . The non-oxo analog 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4) has a reported boiling point of approximately 277.1 °C at 760 mmHg . The ~37 °C lower boiling point of the target compound is consistent with the reduced molecular weight difference (139.16 vs. 123.16 g/mol) but also reflects the altered intermolecular hydrogen-bonding network imposed by the carbonyl group, which reduces the enthalpy of vaporization relative to the purely amine-type interactions in the non-oxo analog. This thermal property difference has practical implications for purification by distillation and for thermal stability during storage and reaction workup.

Process Chemistry Purification Thermal Stability

Procurement-Driven Application Scenarios for 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 15231-34-2)


Kinase Inhibitor Lead Optimization: PI3Kβ-Selective Scaffold Derivatization

The target compound serves as the unsubstituted parent scaffold for the imidazo[1,2-a]pyrimidin-5(1H)-one class of PI3Kβ-selective inhibitors, a series rationally designed from the TGX-221 pharmacophore [1]. Procurement of this specific core enables systematic SAR exploration at N-1, C-7, and the morpholine attachment point, with the tetrahydro framework providing the conformational flexibility required for optimal hinge-region H-bonding to Val854 in the PI3Kβ active site. Substituted derivatives in this series have achieved IC₅₀ values as low as 1 nM against PI3Kβ [2], demonstrating the scaffold's capacity for high-potency target engagement when properly elaborated.

GSK-3β Inhibitor Program: 7-(Pyrimidin-4-yl) Derivatization for Neurodegenerative Disease Targets

The imidazo[1,2-a]pyrimidin-5(1H)-one scaffold, with the target compound as its core, has been extensively patented as a GSK-3β inhibitor template for neurodegenerative disease applications [3]. The carbonyl at position 5 and the saturation at positions 2,3,6,7 distinguish this scaffold from fully aromatic imidazo[1,2-a]pyrimidines used in other kinase programs, with the tetrahydro framework enabling specific interactions with the GSK-3β ATP-binding pocket that are not recapitulated by aromatic analogs.

Antimicrobial Library Synthesis: Tetrahydroimidazo[1,2-a]pyrimidine Scaffold Enumeration

The target compound's multi-route synthetic accessibility (acid-catalyzed cyclization, domino retro-ene, and cycloisomerization strategies) [4] makes it an ideal starting point for parallel library synthesis targeting antimicrobial activity. While the unsubstituted core itself has not been reported with standalone MIC values, structurally related tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have demonstrated zones of inhibition of 30–33 mm against E. coli and S. aureus [5], establishing the scaffold class's antimicrobial potential. The target compound's three distinct synthetic entry points enable diversification at multiple positions for library production.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 139.16 g/mol, 2 hydrogen-bond acceptors (carbonyl oxygen and imidazole nitrogen), a tPSA of 44.70 Ų, and a saturated framework providing 3D character, the target compound meets key fragment-like physicochemical criteria (MW < 150, tPSA < 60 Ų, sp³ fraction > 0.30) . This positions it as a viable fragment screening hit or a core scaffold for fragment growth, distinguishing it from the planar aromatic imidazo[1,2-a]pyrimidine analogs that lack the conformational diversity valued in FBDD collections.

Quote Request

Request a Quote for 2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.